molecular formula C10H6FNO2 B134657 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde CAS No. 152940-51-7

2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde

Cat. No. B134657
M. Wt: 191.16 g/mol
InChI Key: MVWWNJMHYKUXFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde" is a derivative of oxazole, which is a five-membered heterocyclic compound containing an oxygen and a nitrogen atom. The presence of the 4-fluorophenyl group suggests potential for interesting electronic properties and possibly biological activity due to the electronegative fluorine atom.

Synthesis Analysis

The synthesis of oxazole derivatives can be achieved through various methods. One such method involves the use of 3-oxazoline-4-carboxylates as intermediates, which can be prepared from aldehydes in a novel 2-step synthesis process . This method is characterized by its simplicity and the interesting reactivity of 3-oxazoline-4-carboxylates towards Grignard reagents, which can lead to the facile preparation of 4-keto-oxazole derivatives .

Molecular Structure Analysis

The molecular structure of oxazole derivatives can be optimized using computational methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) calculations. For example, the optimized molecular structure and vibrational frequencies of a related compound, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, have been investigated both experimentally and theoretically . The stability of the molecule can be analyzed using natural bonding orbital analysis, and the charge transfer within the molecule can be determined through frontier molecular orbital analysis .

Chemical Reactions Analysis

The reactivity of oxazole derivatives can be influenced by the substituents on the oxazole ring. For instance, the presence of a fluorine atom can affect the electrophilic and nucleophilic sites on the molecule, as seen in the molecular electrostatic potential map of related compounds . Additionally, the use of bidentate ligands has been shown to temper the reactivities of postulated α-oxo gold carbenes, leading to the successful synthesis of 2,4-disubstituted oxazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can be deduced from their crystal structures and spectroscopic data. For example, the crystal structure of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde reveals intermolecular interactions such as C-H…N, C-H…O, and C-H…F, which stabilize the crystal structure . Similarly, the spectroscopic properties and DFT studies of 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde provide insights into the intramolecular and intermolecular hydrogen bonding and π-π stacking interactions within the crystal structure .

Scientific Research Applications

Homocysteine Detection

A fluorescence probe, designed and synthesized for homocysteine detection, exhibited high selectivity and sensitivity. This probe showed potential for researching the effects of homocysteine in biological systems (Chu et al., 2019).

Synthesis and Structural Study

A study on the reaction of 2-chloroindole-3-carbaldehyde with epichlorohydrin led to the formation of oxazolo[3,2-a]indole, providing insights into the chemical properties of this system (Suzdalev et al., 2011).

Crystal Structure Analysis

The crystal structures of compounds including 2-(4-Fluorophenyl)-2H-1,2,3-Triazole-4-yl)Methanol were reported, offering insights into their molecular structure and potential applications in α-glycosidase inhibition (Gonzaga et al., 2016).

Photorearrangements Studies

Research on the photorearrangements of phenyloxazoles, including derivatives similar to 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde, provided insights into the correlation between photolysis and electronic structure, contributing to our understanding of these processes (Maeda & Kojima, 1977).

Tuberculosis Inhibitory Activity

A study on N-substituted-phenyl-1,2,3-triazole derivatives, related to 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde, demonstrated significant activity against Mycobacterium tuberculosis, highlighting their potential as lead molecules in tuberculosis treatment (Costa et al., 2006).

Antimicrobial Agent Synthesis

Research on the synthesis of 1,2,3-triazolyl pyrazole derivatives, structurally related to 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde, revealed their potential as broad-spectrum antimicrobial agents (Bhat et al., 2016).

properties

IUPAC Name

2-(4-fluorophenyl)-1,3-oxazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWWNJMHYKUXFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CO2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40618264
Record name 2-(4-Fluorophenyl)-1,3-oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde

CAS RN

152940-51-7
Record name 2-(4-Fluorophenyl)-1,3-oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.